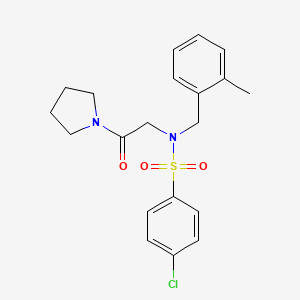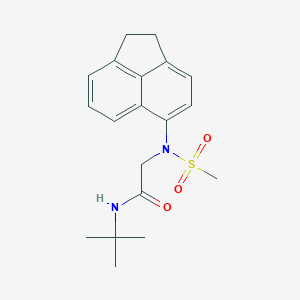![molecular formula C20H30N2O3 B4622051 methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)
methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions that result in the formation of piperazinyl benzoates and their derivatives. These processes often utilize specific reagents and conditions to achieve the desired products, reflecting the complexity and precision required in chemical synthesis. For instance, some compounds are synthesized through reactions involving formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the diverse methods used in creating these molecules (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
X-ray crystallography reveals detailed insights into the molecular structures of compounds, including the conformation of the piperazine ring and the arrangement of substituents. These structural details are crucial for understanding the compound's interactions and stability. For example, the crystal structure of certain derivatives demonstrates the influence of substituents on the molecular conformation and the types of intermolecular interactions present in the crystal lattice (Little, Jenkins, & Vaughan, 2008).
Chemical Reactions and Properties
Chemical reactions involving methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate and its analogs can lead to a variety of products, influenced by factors such as the nature of the reactants and the conditions under which the reaction occurs. These reactions are pivotal for the synthesis of novel compounds and for understanding the chemical behavior of the molecule.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal form, are influenced by the molecular structure and the nature of intermolecular interactions. These properties are essential for predicting the behavior of the compound under different conditions and for its formulation for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are critical for the compound's application in synthesis and other areas. Studies on derivatives show a range of chemical behaviors that highlight the versatility and potential utility of these molecules.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
X-ray crystallographic studies provide detailed insights into the molecular structure and conformations of chemical compounds. A study on the crystal structures of related triazenes and benzoates, including compounds similar to "methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate", revealed unique conformations and crystal packing patterns, emphasizing the importance of structural analysis in understanding compound properties (Little et al., 2008).
Chemical Synthesis
The synthesis of structurally complex molecules involves innovative techniques to introduce functional groups and form specific molecular frameworks. Research on the synthesis of novel 1,2,4-triazole derivatives demonstrates the versatility of chemical synthesis in generating compounds with potential biological activities, showcasing methods that could be applicable to the synthesis of methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate and its analogs (Bektaş et al., 2010).
Biological Activity
Compounds with complex structures often exhibit a range of biological activities. For instance, derivatives of piperazine and benzoic acid from Piper species have been studied for their antiparasitic activity, highlighting the potential of structurally related compounds in therapeutic applications (Flores et al., 2008). Similarly, the antimicrobial and insecticidal properties of prenylated benzoic acid derivatives from Piper aduncum leaves indicate the functional diversity of these compounds, which could inform the exploration of related molecules for new applications (Orjala et al., 1993).
Eigenschaften
IUPAC Name |
methyl 4-[[3-(2-hydroxyethyl)-4-(3-methylbut-2-enyl)piperazin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16(2)8-10-22-12-11-21(15-19(22)9-13-23)14-17-4-6-18(7-5-17)20(24)25-3/h4-8,19,23H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMUMHNQQDCVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)
![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621980.png)
![2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)
![N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4621995.png)
![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)
![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)
![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)
![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)